molecular formula C8H4F3N3 B1445674 7-(Trifluoromethyl)pyrido[2,3-b]pyrazine CAS No. 1260683-21-3

7-(Trifluoromethyl)pyrido[2,3-b]pyrazine

Cat. No. B1445674
M. Wt: 199.13 g/mol
InChI Key: MWAIGTKEYOCQAF-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)pyrido[2,3-b]pyrazine is a heterocyclic aromatic compound that belongs to the pyrazine family. It has a molecular formula of C8H4F3N3 and a molecular weight of 199.13 g/mol. This compound is part of a versatile family that exhibits a wide range of emissions spanning the entire visible region from blue to red .


Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives involves a multicomponent reaction . The chemical structures of these compounds are ascertained by spectral techniques such as NMR and FT-IR . In one study, bromo-substituted quinoxalines and pyrido[2,3-b]pyrazines were synthesized by condensation reactions of aromatic 1,2-diamino and 1,2-diketone compounds .


Molecular Structure Analysis

The molecular structure of 7-(Trifluoromethyl)pyrido[2,3-b]pyrazine is simple, which is a crucial factor for cost-effective multicolor display applications . The structure was determined using density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory .


Chemical Reactions Analysis

The chemical reactions involving 7-(Trifluoromethyl)pyrido[2,3-b]pyrazine include Suzuki–Miyaura cross-coupling reactions . These reactions are used to form aryl-substituted quinoxalines and pyrido[2,3-b]pyrazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-(Trifluoromethyl)pyrido[2,3-b]pyrazine include a band gap (Egap) value, hardness, softness value, dipole moment (μ), average polarizability, and first and second hyper-polarizabilities . These properties were obtained using DFT computations .

Scientific Research Applications

Electrochemical DNA Sensing

  • Application Summary : 7-(Trifluoromethyl)pyrido[2,3-b]pyrazine based heterocyclic compounds are utilized for the first time in electrochemical sensing of DNA . This type of sensor uses DNA as a recognition element to detect specific molecules or analytes in a sample .
  • Methods of Application : The sensor is typically made of conductive material that is coated with a layer of DNA or other biomolecules . When the DNA in the sample encounters the sensor, it can bind to the DNA on the sensor surface, causing a change in the electrical properties of the sensor .
  • Results or Outcomes : This change can be measured and used to determine the presence or concentration of the DNA in the sample . Several types of DNA electrochemical biosensors exist, including hybridization-based sensors, DNA-enzyme sensors, and DNA-modified electrode sensors .

Nonlinear Optical (NLO) Properties

  • Application Summary : 7-(Trifluoromethyl)pyrido[2,3-b]pyrazine based heterocyclic compounds have very remarkable contributions towards NLO technological applications .
  • Methods of Application : Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory were executed to obtain spectroscopic and electronic properties . Nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM) and density of states (DOS) analyses of molecules were accomplished at B3LYP/6-31G (d,p) level .
  • Results or Outcomes : Compound 7 showed less Egap, highest absorption wavelength and remarkable NLO response . The highest average polarizability, first and second hyper-polarizabilities values for compound 7 were observed as 3.90 × 10 −23, 15.6 × 10 −30 and 6.63 × 10 −35 esu, respectively .

Full-Color Fluorescent Materials for OLEDs

  • Application Summary : Pyrido[2,3-b]pyrazine-based full-color fluorescent materials are used for high-performance Organic Light Emitting Diodes (OLEDs) . These materials are crucial for cost-effective multicolor display applications .
  • Methods of Application : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized . By systematically fine-tuning the band gap, the versatile pyrido[2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .
  • Results or Outcomes : Two thermally activated delayed fluorescence (TADF) molecules are obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .

Antioxidant and Antiurease Activity

  • Application Summary : Pyrido[2,3-b]pyrazine based heterocyclic compounds are utilized for the first time in in vitro antioxidant and antiurease activity .
  • Methods of Application : The compounds are synthesized and their chemical structures are ascertained by spectral techniques (NMR, FT-IR) . The antioxidant and antiurease activities of these compounds are then tested .
  • Results or Outcomes : The results of these tests are not specified in the source .

Antidepressant and Antipsychotic Drugs

  • Application Summary : This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, namely in antidepressant and antipsychotic drugs .
  • Methods of Application : The specific methods of application are not specified in the source .
  • Results or Outcomes : The results of these applications are not specified in the source .

Anti-fungal and Anticancer Drugs

  • Application Summary : 7-(Trifluoromethyl)pyrido[2,3-b]pyrazine is also found in anti-fungal and anticancer drugs .
  • Methods of Application : The specific methods of application are not specified in the source .
  • Results or Outcomes : The results of these applications are not specified in the source .

Future Directions

The future directions for 7-(Trifluoromethyl)pyrido[2,3-b]pyrazine could involve further fine-tuning of the band gap to expand the range of emissions . Additionally, these compounds could be explored for their potential in high-performance OLEDs and other technological applications .

properties

IUPAC Name

7-(trifluoromethyl)pyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3/c9-8(10,11)5-3-6-7(14-4-5)13-2-1-12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAIGTKEYOCQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(C=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857588
Record name 7-(Trifluoromethyl)pyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)pyrido[2,3-b]pyrazine

CAS RN

1260683-21-3
Record name Pyrido[2,3-b]pyrazine, 7-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260683-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)pyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Starosotnikov, KV Ilkov, MA Bastrakov… - Chemistry of …, 2020 - Springer
A number of azolo- and azinopyridines with varying substituents and annulated heterocycles were synthesized and examined in dearomatization reactions with carbon nucleophiles. …
Number of citations: 14 link.springer.com

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